molecular formula C14H21NO2 B14652723 2-Ethyl-N-hydroxy-N-phenylhexanamide CAS No. 53253-28-4

2-Ethyl-N-hydroxy-N-phenylhexanamide

Cat. No.: B14652723
CAS No.: 53253-28-4
M. Wt: 235.32 g/mol
InChI Key: JOPIKRKZHVMDSX-UHFFFAOYSA-N
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Description

2-Ethyl-N-hydroxy-N-phenylhexanamide is an organic compound with the molecular formula C14H21NO2. It is characterized by the presence of an ethyl group, a hydroxy group, and a phenyl group attached to a hexanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-N-hydroxy-N-phenylhexanamide typically involves the reaction of 2-ethylhexanoic acid with N-hydroxy-N-phenylamine. The reaction is carried out in the presence of a coupling agent such as EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a catalyst like DMAP (4-dimethylaminopyridine) in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N-hydroxy-N-phenylhexanamide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Concentrated nitric acid and sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

Scientific Research Applications

2-Ethyl-N-hydroxy-N-phenylhexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-N-hydroxy-N-phenylhexanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit the glucose metabolic pathway in bacteria by binding to enzymes such as glucose dehydrogenase, thereby disrupting bacterial growth and survival .

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxy-N-phenylhexanamide: Lacks the ethyl group, which may affect its chemical reactivity and biological activity.

    2-Ethyl-N-phenylhexanamide: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.

    2-Ethyl-N-hydroxyhexanamide:

Uniqueness

2-Ethyl-N-hydroxy-N-phenylhexanamide is unique due to the presence of all three functional groups (ethyl, hydroxy, and phenyl) on the hexanamide backbone. This combination of functional groups imparts specific chemical and biological properties that make it a valuable compound for various applications in research and industry .

Properties

CAS No.

53253-28-4

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

2-ethyl-N-hydroxy-N-phenylhexanamide

InChI

InChI=1S/C14H21NO2/c1-3-5-9-12(4-2)14(16)15(17)13-10-7-6-8-11-13/h6-8,10-12,17H,3-5,9H2,1-2H3

InChI Key

JOPIKRKZHVMDSX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)N(C1=CC=CC=C1)O

Origin of Product

United States

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